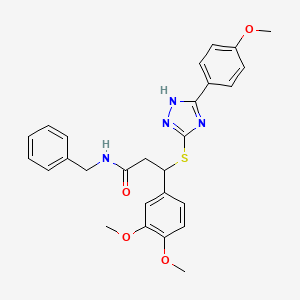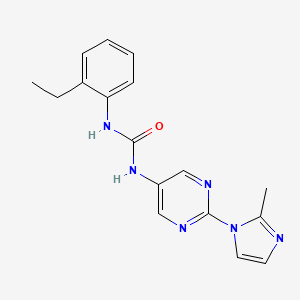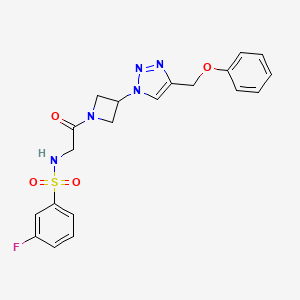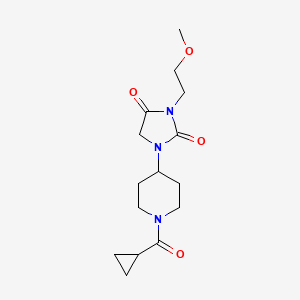![molecular formula C6H7ClF3N3 B2598335 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine CAS No. 1006473-61-5](/img/structure/B2598335.png)
2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine” is a chemical compound that holds immense potential for scientific research. It has an intricate structure and versatile properties, which can be utilized in various ways, ranging from medicinal studies to agrochemical advancements .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of trifluoromethylpyridines involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a carbon-containing pyridine . Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Applications De Recherche Scientifique
Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, including compounds similar to 2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine, have been extensively studied for their anti-inflammatory and antibacterial properties. These compounds, particularly with the trifluoromethyl group positioned on the pyrazole nucleus, show significant promise in medicinal chemistry for developing treatments with minimal side effects. Their potential in creating novel anti-inflammatory and antibacterial agents has been a significant focus, offering a pathway to more effective and targeted therapies (Kaur, Kumar, & Gupta, 2015).
Neurodegenerative Disease Management
Pyrazoline derivatives, including those related to the chemical structure of interest, have been identified for their potential in treating neurodegenerative disorders. Such compounds exhibit neuroprotective properties, useful in managing diseases like Alzheimer's and Parkinson's. Through inhibition of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), these compounds contribute to developing therapies for neurodegenerative diseases, offering hope for treatments that could alleviate symptoms and potentially slow disease progression (Ahsan et al., 2022).
Anticancer Potential
Pyrazoline-based compounds are under investigation for their potential as anticancer agents. The synthesis and study of these derivatives have revealed a significant impact on cancer cell lines, indicating their usefulness in designing new anticancer therapies. By exploring the biological activity of pyrazoline derivatives, researchers are paving the way for novel treatments that could offer more specific targeting of cancer cells, potentially leading to therapies with fewer side effects and greater efficacy (Ray et al., 2022).
Synthesis and Chemical Properties
The synthesis and chemical behavior of pyrazoline derivatives, including those similar to the compound , have been widely explored. These studies have led to the development of various methods for synthesizing highly substituted pyrazolines, which are crucial for pharmaceutical and agrochemical applications. The research in this area not only enhances our understanding of pyrazoline chemistry but also opens up new avenues for the synthesis of compounds with potential biological activities (Baumstark, Vásquez, & Mctush-Camp, 2013).
Propriétés
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF3N3/c7-4-3-13(2-1-11)12-5(4)6(8,9)10/h3H,1-2,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAPRKOZXLQVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCN)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyclopropyl-6-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B2598253.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2598254.png)


![Tert-butyl 4-{[cyclopropyl(ethyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2598258.png)
![4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2598262.png)
![3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2598263.png)
![2-Amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride](/img/structure/B2598264.png)




